molecular formula C11H14O3S B13488389 2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one

2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B13488389
M. Wt: 226.29 g/mol
InChI Key: VKFXHNRADMGSFA-UHFFFAOYSA-N
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Description

2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one is an organic compound with a complex structure that includes a hydroxyethylthio group and a methoxyphenyl group

Preparation Methods

The synthesis of 2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with 2-mercaptoethanol under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The hydroxyethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.

    Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-((2-Hydroxyethyl)thio)-1-(4-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:

    2-((2-Hydroxyethyl)thio)-1-phenylethan-1-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    2-((2-Hydroxyethyl)thio)-1-(4-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of a methoxy group, potentially altering its properties.

    2-((2-Hydroxyethyl)thio)-1-(4-chlorophenyl)ethan-1-one: The presence of a chlorine atom can significantly change its reactivity and applications.

Properties

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

2-(2-hydroxyethylsulfanyl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C11H14O3S/c1-14-10-4-2-9(3-5-10)11(13)8-15-7-6-12/h2-5,12H,6-8H2,1H3

InChI Key

VKFXHNRADMGSFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSCCO

Origin of Product

United States

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